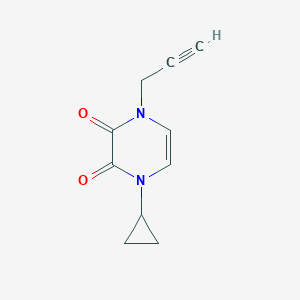

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione is a chemical compound with the molecular formula C10H10N2O2 . It is a versatile compound that finds application in diverse scientific research due to its unique properties. It is utilized for studying organic synthesis, drug discovery, and material science, offering promising avenues for innovation and advancement.

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione is represented by the molecular formula C10H10N2O2 . Further details about its molecular structure are not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione are not detailed in the available resources. The compound’s molecular formula is C10H10N2O2 , but additional properties such as melting point, boiling point, solubility, and others are not specified.Wissenschaftliche Forschungsanwendungen

Synthesis of Merocyanine Dyes

A study by Gabbutt et al. (2001) explored the synthesis of merocyanine dyes through the reaction of 1,1-diarylprop-2-yn-1-ols with cyclohexane-1,3-diones, leading to the development of new routes to photochromic naphthopyran units. This research opens pathways for advanced applications in dye technology and photochromic materials (Gabbutt, Hepworth, Heron, Partington, & Thomas, 2001).

Antimicrobial Properties and Mutant Strain Susceptibility

German et al. (2008) synthesized a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, showing their potential in targeting both wild-type and mutant bacterial strains. Their study demonstrates the compound's application in developing antimicrobial agents with specific mutant strain targeting capabilities (German, Malik, Rosen, Drlica, & Kerns, 2008).

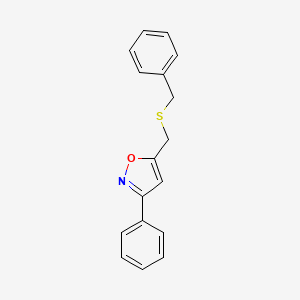

Biological Activity in Isoxazole and Pyrrolo Derivatives

Research by Zaki, Sayed, and Elroby (2016) on isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives revealed significant inhibitory effects on both gram-positive and gram-negative bacteria. This study highlights the compound's role in developing new antibacterial agents with broad-spectrum activity (Zaki, Sayed, & Elroby, 2016).

Development of Photochromic and Fluorescent Materials

The compound's derivatives have been studied for their application in creating photochromic and fluorescent materials. Research indicates potential uses in advanced material science, particularly in developing new optical and electronic materials.

Anticancer Properties in Novel Conjugates

A study by Zimnitskiy et al. (2020) developed novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates from 1,5-diarylpent-4-ene-1,3-diones, demonstrating high cytotoxic activity against the HeLa cancer cell line. This indicates the compound's potential in synthesizing new anticancer agents (Zimnitskiy, Barkov, Ulitko, Kutyashev, Korotaev, & Sosnovskikh, 2020).

Wirkmechanismus

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Eigenschaften

IUPAC Name |

1-cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-5-11-6-7-12(8-3-4-8)10(14)9(11)13/h1,6-8H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKGXQQFXKFFDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN(C(=O)C1=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-prop-2-ynylpyrazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)

![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)

![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)